molecular formula C7H10N2O2S B13589815 2,3-Dimethylpyridine-4-sulfonamide

2,3-Dimethylpyridine-4-sulfonamide

Cat. No.: B13589815
M. Wt: 186.23 g/mol
InChI Key: AWQBHAUKDSGJIY-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridine-4-sulfonamide is an organic compound with the molecular formula C₇H₁₀N₂O₂S It is a derivative of pyridine, featuring two methyl groups at the 2 and 3 positions and a sulfonamide group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyridine-4-sulfonamide typically involves the sulfonylation of 2,3-dimethylpyridine. This can be achieved by reacting 2,3-dimethylpyridine with sulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyridine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,3-Dimethylpyridine-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyridine-4-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyridine-4-sulfonic acid
  • 2,3-Dimethylpyridine-4-amine
  • 2,3-Dimethylpyridine-4-carboxamide

Uniqueness

2,3-Dimethylpyridine-4-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly valuable for its antibacterial activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,3-dimethylpyridine-4-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-6(2)9-4-3-7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)

InChI Key

AWQBHAUKDSGJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)S(=O)(=O)N

Origin of Product

United States

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